ETHYL 5-{[(ADAMANTAN-1-YL)METHYL]CARBAMOYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE
Overview
Description
ETHYL 5-{[(ADAMANTAN-1-YL)METHYL]CARBAMOYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an adamantane moiety, which is a tricyclic hydrocarbon, and a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The unique structure of this compound makes it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-{[(ADAMANTAN-1-YL)METHYL]CARBAMOYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE typically involves multiple steps. One common method includes the reaction of adamantane-1-carboxylic acid with thionyl chloride to form adamantane-1-carbonyl chloride. This intermediate is then reacted with ethyl 1-methyl-1H-pyrazole-3-carboxylate in the presence of a base such as triethylamine to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-{[(ADAMANTAN-1-YL)METHYL]CARBAMOYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL 5-{[(ADAMANTAN-1-YL)METHYL]CARBAMOYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of ETHYL 5-{[(ADAMANTAN-1-YL)METHYL]CARBAMOYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and enhances the binding affinity of the compound to its target. The pyrazole ring can interact with various enzymes or receptors, leading to inhibition or activation of specific pathways. This compound may also undergo metabolic transformations, resulting in active metabolites that contribute to its overall biological effects .
Comparison with Similar Compounds
Similar Compounds
ETHYL 5-AMINO-1-METHYLPYRAZOLE-4-CARBOXYLATE: Similar structure but with an amino group instead of the adamantane moiety.
ETHYL 4-{[5-(ADAMANTAN-1-YL)-2-SULFANYLIDENE-2,3-DIHYDRO-1H-INDEN-1-YL]CARBAMOYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE: Contains a sulfur atom and an indene ring.
Uniqueness
The presence of the adamantane moiety in ETHYL 5-{[(ADAMANTAN-1-YL)METHYL]CARBAMOYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE provides unique properties such as enhanced stability and binding affinity. This makes it a valuable compound for various applications, particularly in drug development and material science .
Properties
IUPAC Name |
ethyl 5-(1-adamantylmethylcarbamoyl)-1-methylpyrazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-3-25-18(24)15-7-16(22(2)21-15)17(23)20-11-19-8-12-4-13(9-19)6-14(5-12)10-19/h7,12-14H,3-6,8-11H2,1-2H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPKDWORHBQTJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C(=O)NCC23CC4CC(C2)CC(C4)C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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